Conformational Preference Divergence: α-Ethyl Substitution Induces Planar C5 Conformation Distinct from the 310-Helical Bias of α-Methyl Analogs
Peptides constructed from chiral α-ethylated α,α-disubstituted amino acids adopt a planar C5 (fully extended) conformation in solution, a structural preference that is fundamentally distinct from the 310-helical conformation adopted by peptides built from chiral α-methylated α,α-disubstituted amino acids [1]. This conformational dichotomy has been established by NMR and X-ray crystallographic analysis of synthetic foldamers, demonstrating that the presence of an α-ethyl versus α-methyl substituent is a primary determinant of backbone geometry. The target compound, bearing an α-ethyl group, is predicted to impart this extended conformation when incorporated into peptide sequences.
| Evidence Dimension | Dominant solution/ solid-state peptide backbone conformation |
|---|---|
| Target Compound Data | Planar C5 (fully extended) conformation |
| Comparator Or Baseline | Chiral α-methylated α,α-disubstituted amino acids (e.g., Aib) which adopt 310-helical conformation |
| Quantified Difference | Qualitatively distinct; characterized by divergent φ/ψ dihedral angle clusters (planar vs. helical regions of Ramachandran space) |
| Conditions | Solution NMR and solid-state X-ray crystallography of synthetic peptide foldamers |
Why This Matters
For applications demanding extended backbone architectures—such as membrane-spanning peptides, β-sheet mimics, or linear epitope scaffolds—this compound offers a conformational preference unattainable with classic α-methyl quaternary amino acids.
- [1] All Journals. Optically active peptide foldamers composed of diverse alpha-ethylated alpha,alpha-disubstituted alpha-amino acids: dominant planar C5 conformation vs. 310-helical structure for alpha-methylated analogs. View Source
